molecular formula C28H32BrNO B286570 N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide

Numéro de catalogue: B286570
Poids moléculaire: 478.5 g/mol
Clé InChI: CVAQAVFYRUAVNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide, also known as BPN-14770, is a small molecule drug compound that has been developed for the treatment of neurodegenerative disorders. It has been shown to have potential therapeutic effects in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

Mécanisme D'action

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide acts by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These signaling pathways are involved in the regulation of neuronal survival, synaptic plasticity, and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, this compound promotes neuronal survival by activating the AKT/mTOR signaling pathway.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has several advantages for lab experiments. It is a small molecule drug compound that can be easily synthesized and purified. It has a high affinity for PDE4D, which makes it a potent inhibitor of the enzyme. It has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing to maintain therapeutic levels.

Orientations Futures

There are several future directions for the development of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop new formulations of this compound that improve its solubility and bioavailability. Further preclinical studies are needed to determine the optimal dosing regimen and to evaluate the long-term safety and efficacy of the compound. Clinical trials are also needed to determine the potential therapeutic benefits of this compound in humans with neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide involves several steps. The first step is the preparation of 4-bromobenzyl bromide, which is then reacted with phenylacetonitrile to form the intermediate 4-bromophenylacetophenone. This intermediate is then reacted with 3,5-ditert-butylaniline to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.

Applications De Recherche Scientifique

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been extensively studied in preclinical models of neurodegenerative diseases. It has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta deposition. In Parkinson's disease models, this compound has been shown to protect dopaminergic neurons and improve motor function.

Propriétés

Formule moléculaire

C28H32BrNO

Poids moléculaire

478.5 g/mol

Nom IUPAC

N-[(4-bromophenyl)-phenylmethyl]-3,5-ditert-butylbenzamide

InChI

InChI=1S/C28H32BrNO/c1-27(2,3)22-16-21(17-23(18-22)28(4,5)6)26(31)30-25(19-10-8-7-9-11-19)20-12-14-24(29)15-13-20/h7-18,25H,1-6H3,(H,30,31)

Clé InChI

CVAQAVFYRUAVNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C(C)(C)C

SMILES canonique

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.